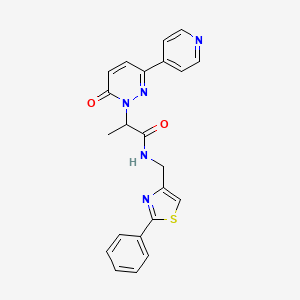

2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide

Description

The compound 2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)propanamide features a pyridazinone core substituted with a pyridin-4-yl group at position 3 and a propanamide side chain at position 2. The amide nitrogen is further modified with a 2-phenylthiazol-4-ylmethyl moiety.

Properties

IUPAC Name |

2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S/c1-15(27-20(28)8-7-19(26-27)16-9-11-23-12-10-16)21(29)24-13-18-14-30-22(25-18)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODKNLNIDJFYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazinone Derivatives

Compound 6e : 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structural Differences: Pyridazinone core retained, but position 3 is substituted with a 4-benzylpiperidinyl group instead of pyridin-4-yl. Acetamide side chain (vs. propanamide) linked to an antipyrine-derived moiety (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl).

- Synthesis : Prepared via nucleophilic substitution using Cs₂CO₃ in DMF, yielding 62% as a white solid .

- Spectroscopy: IR C=O stretches at 1664 cm⁻¹ (pyridazinone) and 1642 cm⁻¹ (amide), comparable to the target compound’s expected absorption .

Compound 6g : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide

- Structural Similarities :

- Propanamide linker (vs. acetamide in 6e), aligning with the target compound’s backbone.

- Position 3 substituent: 4-(4-fluorophenyl)piperazinyl group (electron-withdrawing) vs. pyridin-4-yl (aromatic, basic).

- Activity Implications : Piperazinyl groups enhance solubility and receptor binding, whereas pyridinyl groups may favor π-stacking interactions .

Pyridine- and Thiazole-Containing Analogs

(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

- Key Features: Shares the N-(pyridin-4-yl)acetamide motif but replaces pyridazinone with an indolinone core. Substituted with a 3-methylisoxazolylmethyl group (heterocyclic bulk) vs. the target’s 2-phenylthiazolylmethyl.

Propanamide-Based Fentanyl Analogs

N-(4-Chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

- Structural Contrast: Propanamide backbone retained but embedded in a opioid-like scaffold (piperidine-phenylethyl motif). Lacks pyridazinone/thiazole rings; instead, features a chlorophenyl group for µ-opioid receptor affinity .

- Relevance: Highlights the versatility of propanamide in diverse pharmacological contexts, though the target compound’s thiazole-pyridazinone system likely directs it toward non-opioid targets .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s pyridin-4-yl and thiazole groups may require optimized coupling conditions (e.g., Cs₂CO₃ in DMF for SNAr reactions, as in ).

- Limitations: No direct activity data for the target compound exists in the provided evidence; further assays are needed to validate its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.